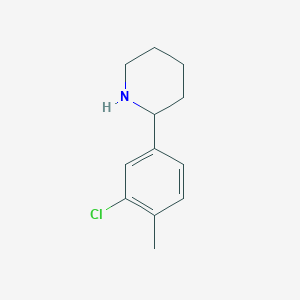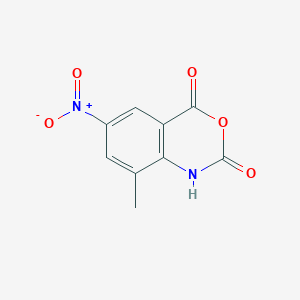
8-methyl-6-nitro-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-methyl-6-nitro-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione is a heterocyclic compound with a benzoxazine core structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-methyl-6-nitro-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione typically involves the nitration of 8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity while minimizing the production of by-products.
化学反応の分析
Types of Reactions
8-methyl-6-nitro-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the nitro group can be achieved using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of 8-methyl-6-amino-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione.
Substitution: Formation of various substituted benzoxazine derivatives.
科学的研究の応用
8-methyl-6-nitro-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 8-methyl-6-nitro-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The benzoxazine core can also interact with enzymes and receptors, modulating their activity.
類似化合物との比較
Similar Compounds
6-chloro-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione: Similar structure with a chlorine substituent instead of a nitro group.
1-methyl-6-nitro-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione: Similar structure with a methyl group at the nitrogen position.
Uniqueness
8-methyl-6-nitro-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione is unique due to the presence of both a methyl and a nitro group, which confer distinct chemical reactivity and biological activity compared to its analogs.
特性
分子式 |
C9H6N2O5 |
|---|---|
分子量 |
222.15 g/mol |
IUPAC名 |
8-methyl-6-nitro-1H-3,1-benzoxazine-2,4-dione |
InChI |
InChI=1S/C9H6N2O5/c1-4-2-5(11(14)15)3-6-7(4)10-9(13)16-8(6)12/h2-3H,1H3,(H,10,13) |
InChIキー |
VLCKMQYUDYOWMA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC2=C1NC(=O)OC2=O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[6-(Trifluoromethyl)-3-pyridinyl]morpholine](/img/structure/B13609836.png)

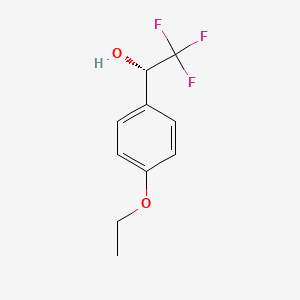
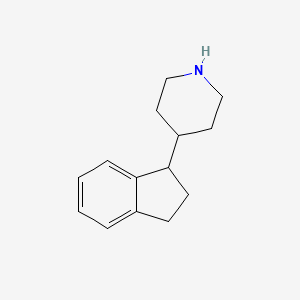
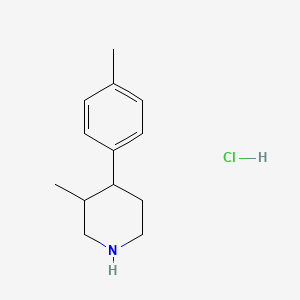
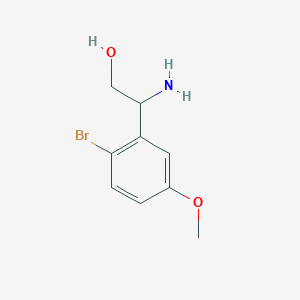
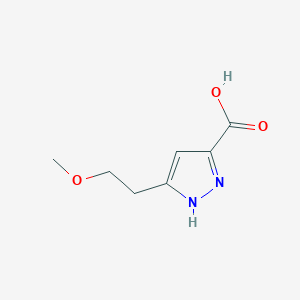

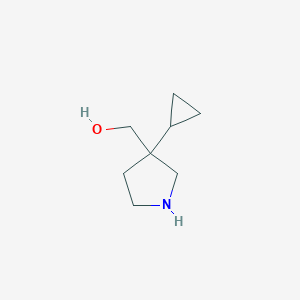

![2-bromo-4H,5H,6H-cyclopenta[b]thiophene](/img/structure/B13609897.png)

![((4,5,6,7-Tetrahydrobenzo[b]thiophen-2-yl)methyl)hydrazine](/img/structure/B13609914.png)
